![molecular formula C21H17N3O2 B5840191 N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methoxybenzamide](/img/structure/B5840191.png)
N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methoxybenzamide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety linked to a phenyl ring, which is further connected to a methoxybenzamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methoxybenzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then coupled with 4-bromoaniline under palladium-catalyzed conditions to form the N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl) intermediate. Finally, this intermediate undergoes amidation with 4-methoxybenzoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)cinnamamide
- N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide
Uniqueness
N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its pharmacokinetic properties and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its overall therapeutic potential .
Propriétés
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-18-11-7-16(8-12-18)21(25)22-17-9-5-15(6-10-17)19-14-24-13-3-2-4-20(24)23-19/h2-14H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPGGEDQMBPXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
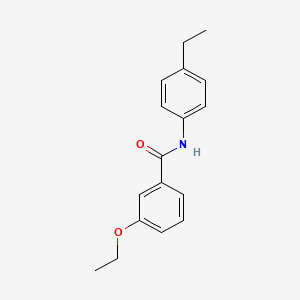

![N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5840130.png)
![7'-chloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5840132.png)
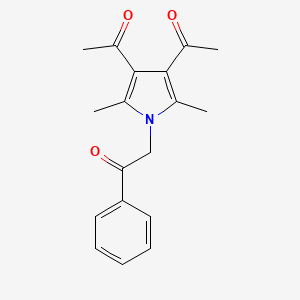
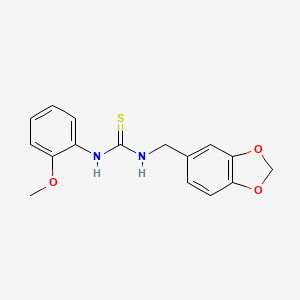
![3-[(4-methylphenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B5840141.png)
![Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate](/img/structure/B5840145.png)
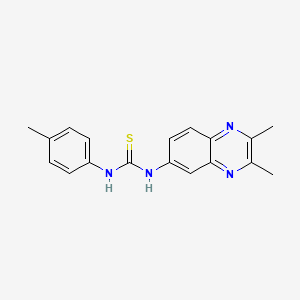
![2-[(2-methylbenzyl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5840170.png)
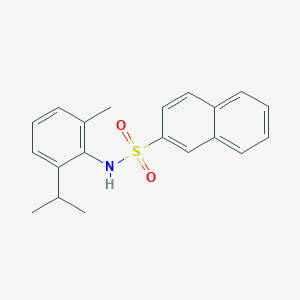
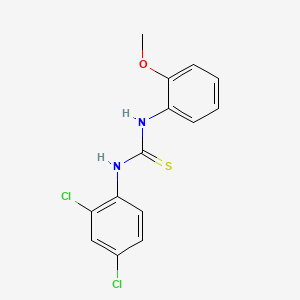
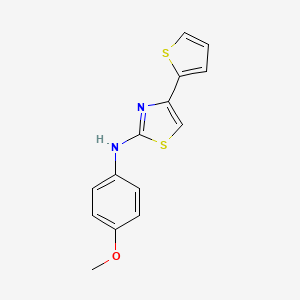
![2-[(3-Ethoxy-4-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B5840189.png)
